molecular formula C9H15ClN6 B1432854 9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride CAS No. 1864055-97-9

9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride

Cat. No. B1432854
CAS RN: 1864055-97-9
M. Wt: 242.71 g/mol
InChI Key: OUPWNUVRKVCEDS-UHFFFAOYSA-N
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Description

The compound “9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride” is a hydrochloride salt of a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of DNA, RNA, and ATP (adenosine triphosphate), which is the main energy currency of cells .


Molecular Structure Analysis

The molecular structure would consist of a purine ring (a type of heterocyclic aromatic organic compound), substituted at the 9-position with an ethylaminoethyl group .


Chemical Reactions Analysis

As a purine derivative, this compound might undergo reactions typical for purines, such as alkylation, acylation, or halogenation . The presence of the ethylaminoethyl group could also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a hydrochloride salt, it would likely be soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Studies and Tautomerism

Research on N-methoxy-9-methyl-9H-purin-6-amines, which share a core purine structure with the compound , has revealed insights into the synthesis, tautomerism, and alkylation of these compounds. Variations in amino/imino tautomer ratios among such compounds have been observed, with tautomers identified through NMR methods. These studies provide foundational knowledge on the chemical behavior and modification possibilities for purine derivatives, potentially applicable to 9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride (Roggen & Gundersen, 2008).

Process Development at Scale

The development of pharmaceutical manufacturing processes for purine derivatives, including those with complex N-benzylated structures, underscores the feasibility of large-scale synthesis. This knowledge aids in the understanding of process scalability for related compounds (Shi et al., 2015).

Biological Activity and Applications

Antibacterial and Antifungal Properties

Purine derivatives have been explored for their antibacterial and antifungal activities, demonstrating the potential of purine structures in developing new antimicrobial agents. This suggests a possible research avenue for evaluating the microbial activity of 9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride (Govori, 2017).

Plant Growth Regulation

The potential for purine derivatives to act as plant growth regulators has been identified, indicating the versatility of these compounds in agricultural research. Such applications highlight the diverse functional potential of purine analogs, including possible roles in enhancing crop yields and stress resistance (El-Bayouki et al., 2013).

Safety And Hazards

Without specific data on this compound, it’s hard to provide accurate safety and hazard information. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its properties and evaluate its efficacy .

properties

IUPAC Name

9-[2-(ethylamino)ethyl]purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6.ClH/c1-2-11-3-4-15-6-14-7-8(10)12-5-13-9(7)15;/h5-6,11H,2-4H2,1H3,(H2,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPWNUVRKVCEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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